2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide, commonly known as BCPA, is a synthetic compound used in scientific research. It is a selective antagonist of the G-protein-coupled receptor 55 (GPR55), which is a cannabinoid receptor-like protein. BCPA has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
BCPA is a selective antagonist of 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide, which is a cannabinoid receptor-like protein. 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide is involved in various physiological processes such as pain sensation, inflammation, and bone metabolism. BCPA binds to 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide and inhibits its activity, which can lead to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
BCPA has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BCPA can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, BCPA can protect neurons from damage by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
BCPA has several advantages for lab experiments. It is a selective antagonist of 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide, which allows for the specific targeting of this protein. BCPA is also stable and can be easily synthesized in large quantities. However, BCPA has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. In addition, BCPA has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on BCPA. One area of research is the development of more potent and selective 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide antagonists. Another area of research is the investigation of the therapeutic potential of BCPA in other diseases, such as cardiovascular disease and metabolic disorders. In addition, the safety and efficacy of BCPA in humans need to be further investigated before it can be used in clinical trials.
Scientific Research Applications
BCPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. BCPA has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of arthritis and colitis. In addition, BCPA has been found to have neuroprotective properties and can protect neurons from damage in animal models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-2-4-11(7-12(9)17)19-15(20)8-21-14-5-3-10(16)6-13(14)18/h2-7H,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVKMPNKSKVCSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367085 | |
Record name | 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
430460-29-0 | |
Record name | 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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